2-methylpropyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Description
2-methylpropyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
2-methylpropyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10(2)9-22-16(21)19-14(15(17)20)7-11-8-18-13-6-4-3-5-12(11)13/h3-6,8,10,14,18H,7,9H2,1-2H3,(H2,17,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGGCCLHSYWSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The indole moiety is then coupled with an appropriate amino acid derivative to form the desired compound.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate product with isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide
Major Products
Oxidation: Indole-2,3-dione derivatives
Reduction: Reduced indole derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
2-methylpropyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methylpropyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, modulating various biological processes . The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure, involved in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole moiety, involved in protein synthesis and neurotransmitter production.
Uniqueness
2-methylpropyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is unique due to its specific structure, which combines the indole moiety with a carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
